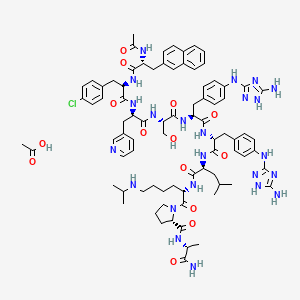
Prazarelix acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prazarelixacetat ist ein synthetisches Peptid, das als Gonadotropin-Releasing-Hormon (GnRH)-Rezeptor-Antagonist wirkt. Es wird hauptsächlich zur Behandlung von Erkrankungen wie Uterusmyomen, Endometriose und Prostatakrebs eingesetzt . Die Verbindung hat die chemische Formel C80H102ClN23O12 und ist bekannt für ihre Wirksamkeit als Antineoplastikum .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Prazarelixacetat beinhaltet die Zusammenfügung seiner Peptidkette durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:
Kopplung: Die Aminosäure wird mit Reagenzien wie HBTU oder DIC aktiviert und an das Harz-gebundene Peptid gekoppelt.
Entschützung: Die Schutzgruppe an der Aminosäure wird mit einem Reagenz wie TFA entfernt.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion von Prazarelixacetat mit automatisierten Peptidsynthesizern hochskaliert. Diese Maschinen optimieren den SPPS-Prozess und ermöglichen die effiziente und reproduzierbare Synthese großer Mengen des Peptids. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um seine Reinheit und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Prazarelixacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.
Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie DTT zu freien Thiolgruppen reduziert werden.
Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um seine Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.
Reduktion: DTT oder TCEP sind gängige Reduktionsmittel.
Substitution: Aminosäurederivate mit Schutzgruppen werden in der SPPS verwendet, um bestimmte Reste einzuführen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderten Disulfidbrückenmustern oder substituierten Aminosäureresten, die sich auf die Stabilität, Löslichkeit und biologische Aktivität des Peptids auswirken können .
Wissenschaftliche Forschungsanwendungen
Prazarelixacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von GnRH-Rezeptoren in verschiedenen physiologischen Prozessen zu untersuchen.
Medizin: Prazarelixacetat wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung hormonabhängiger Erkrankungen wie Prostatakrebs und Endometriose untersucht.
Wirkmechanismus
Prazarelixacetat übt seine Wirkung aus, indem es an die GnRH-Rezeptoren an der Hypophyse bindet und diese blockiert. Diese Wirkung hemmt die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH), was zu einer Abnahme der Produktion von Sexualhormonen wie Testosteron und Östrogen führt. Die Unterdrückung dieser Hormone ist vorteilhaft bei der Behandlung hormonabhängiger Erkrankungen wie Prostatakrebs und Endometriose .
Wirkmechanismus
Prazarelix acetate exerts its effects by binding to and blocking the GnRH receptors on the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of sex hormones such as testosterone and estrogen. The suppression of these hormones is beneficial in treating hormone-dependent conditions like prostate cancer and endometriosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Leuprorelin: Ein weiterer GnRH-Rezeptor-Antagonist, der zur Behandlung von Prostatakrebs und Endometriose eingesetzt wird.
Goserelin: Ein GnRH-Rezeptor-Agonist, der für ähnliche therapeutische Zwecke eingesetzt wird.
Einzigartigkeit
Prazarelixacetat ist einzigartig in seiner spezifischen Peptidsequenz und seiner Fähigkeit, die Produktion von LH und FSH schnell zu unterdrücken, ohne einen anfänglichen Anstieg der Hormonspiegel zu verursachen, was eine häufige Nebenwirkung von GnRH-Agonisten wie Leuprorelin und Goserelin ist .
Eigenschaften
CAS-Nummer |
134485-10-2 |
|---|---|
Molekularformel |
C82H106ClN23O14 |
Molekulargewicht |
1673.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid |
InChI |
InChI=1S/C80H102ClN23O12.C2H4O2/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51;1-2(3)4/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103);1H3,(H,3,4)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+;/m1./s1 |
InChI-Schlüssel |
UYXOLEHMGDKCEI-OKBORMFFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O |
Synonyme |
Prazarelix Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



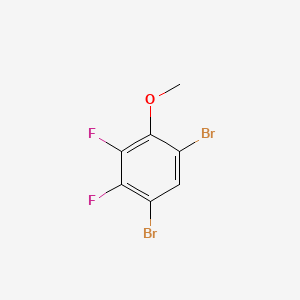
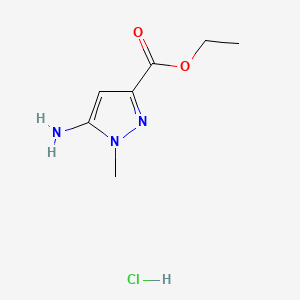
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/new.no-structure.jpg)
![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)
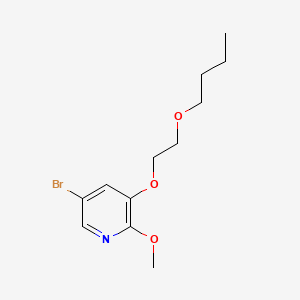
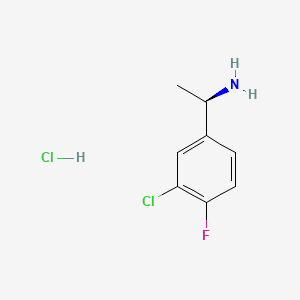

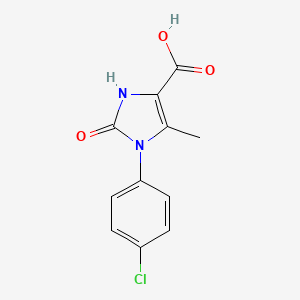
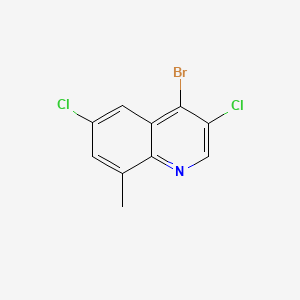
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)
